Propranolol (CAS 525-66-6) is a highly lipophilic, non-selective beta-adrenergic antagonist widely procured as a benchmark compound in biopharmaceutical and analytical workflows. Characterized by a pKa of 9.42 and a high octanol-water partition coefficient (LogP ~3.48), it serves as a definitive high-permeability standard in Biopharmaceutics Classification System (BCS) evaluations. Its equal affinity for beta-1 and beta-2 adrenergic receptors establishes it as the baseline for non-selective receptor blockade, distinguishing it from newer, subtype-selective analogs in comparative pharmacology and formulation development [1].
Substituting propranolol with hydrophilic beta-blockers (e.g., atenolol) or beta-1 selective analogs (e.g., metoprolol) fundamentally compromises assay calibration and pharmacological baselines. In ADME screening, replacing propranolol with atenolol shifts the apparent permeability (Papp) by over an order of magnitude, failing to establish the high-permeability boundary required for Caco-2 and PAMPA models [1]. In receptor assays, utilizing metoprolol instead of propranolol introduces subtype bias, leaving beta-2 receptors unblocked at standard physiological concentrations and confounding data in non-selective tissue or whole-organism models [2].
Propranolol is mandated in in vitro ADME workflows to define the high-permeability threshold. In standardized Caco-2 cell line assays, propranolol exhibits an apparent permeability (Papp) of approximately 20 to 40 × 10^-6 cm/s, whereas the hydrophilic comparator atenolol yields a Papp of < 1.0 × 10^-6 cm/s [1]. This 20- to 40-fold differential is critical for calibrating absorption models and classifying unknown APIs under BCS guidelines.
| Evidence Dimension | Apparent Permeability (Papp) in Caco-2 cells |
| Target Compound Data | ~20–40 × 10^-6 cm/s |
| Comparator Or Baseline | Atenolol (< 1.0 × 10^-6 cm/s) |
| Quantified Difference | >20-fold higher permeability |
| Conditions | Caco-2 monolayers, pH 7.4, apical-to-basolateral transport |
Procurement of propranolol is essential for laboratories needing a validated, regulatory-recognized high-permeability internal standard for drug absorption screening.
For assays requiring complete beta-adrenergic blockade without subtype bias, propranolol provides equal stoichiometric affinity across receptor subtypes. Radioligand binding assays demonstrate propranolol has a Ki of 1.18 nM for beta-1 and 1.20 nM for beta-2 receptors. In contrast, metoprolol exhibits a Ki of 47 nM for beta-1 and 2960 nM for beta-2 [1]. This near 1:1 selectivity ratio for propranolol versus the ~1:60 ratio for metoprolol ensures uniform blockade.
| Evidence Dimension | Beta-1 vs. Beta-2 Receptor Binding Affinity (Ki) |
| Target Compound Data | Beta-1 Ki = 1.18 nM; Beta-2 Ki = 1.20 nM (Ratio ~1:1) |
| Comparator Or Baseline | Metoprolol (Beta-1 Ki = 47 nM; Beta-2 Ki = 2960 nM, Ratio ~1:60) |
| Quantified Difference | 2400-fold higher affinity for Beta-2 receptors compared to metoprolol |
| Conditions | Human recombinant receptors, radioligand binding assay (3H-CGP 12177) |
Prevents unblocked beta-2 mediated artifactual responses in complex tissue assays, making it the required standard for non-selective pathway inhibition.
Propranolol's physicochemical profile makes it a primary model API for lipid-based nanocarriers and transdermal patches. Its high lipophilicity (LogP = 3.48) drives partitioning into lipid phases, achieving distribution coefficients (LogD at pH 7.4) of approximately 1.2. The hydrophilic analog atenolol (LogP = 0.23, LogD at pH 7.4 = -1.9) remains predominantly in the aqueous phase [1]. This 3-log difference in physiological partition coefficient dictates that propranolol achieves significantly higher encapsulation efficiencies in solid lipid nanoparticles and liposomes compared to atenolol.
| Evidence Dimension | Distribution Coefficient (LogD at pH 7.4) |
| Target Compound Data | ~1.20 |
| Comparator Or Baseline | Atenolol (~ -1.90) |
| Quantified Difference | ~3.1 log unit difference (over 1000-fold higher lipid partitioning) |
| Conditions | Octanol-water partitioning, pH 7.4 buffer, 37°C |
Drives the selection of propranolol as the baseline API for validating the encapsulation efficiency and release kinetics of novel lipid-based drug delivery systems.
Propranolol is procured as the standard high-permeability marker to validate Caco-2, PAMPA, and MDCK cell models, ensuring regulatory compliance in BCS classification workflows [1].
Used in isolated tissue baths and in vivo pharmacological models where complete, non-selective blockade of both beta-1 and beta-2 receptors is required to isolate alpha-adrenergic or non-adrenergic signaling pathways[2].
Selected by formulation scientists to benchmark encapsulation efficiency, skin flux, and sustained-release kinetics in liposomes, solid lipid nanoparticles (SLNs), and polymer matrices due to its predictable lipophilic partitioning [3].
Irritant